molecular formula C11H11BrO2 B2642584 5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one CAS No. 1935367-68-2

5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B2642584
CAS No.: 1935367-68-2
M. Wt: 255.111
InChI Key: YGBSZWCHNXGZKQ-UHFFFAOYSA-N
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Description

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a bromine atom at position 5 and an ethoxy group at position 6 of the indenone scaffold. This compound is structurally related to indanones, which are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and materials. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the ethoxy group modulates solubility and steric effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-ethoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11-6-8-7(5-9(11)12)3-4-10(8)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBSZWCHNXGZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCC(=O)C2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxy-2,3-dihydro-1H-inden-1-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted indenones with various functional groups.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic compounds. The bromine atom provides a reactive site for further functionalization, while the ethoxy group can enhance solubility and stability during reactions. This compound is often utilized in the development of pharmaceuticals and other specialty chemicals.

Reactivity Studies
The compound's reactivity is a subject of interest in mechanistic studies. It can be involved in various organic transformations such as nucleophilic substitutions and coupling reactions, making it a valuable tool for chemists exploring reaction mechanisms.

Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit antimicrobial activity against a variety of pathogens. For example, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds typically range from 15.625 to 125 μM, suggesting potential use in developing new antibacterial agents.

Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar indanone derivatives have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation. Preliminary studies indicate that this compound may interact with specific molecular targets involved in cancer cell signaling pathways, warranting further investigation into its therapeutic potential.

Case Studies

Several case studies have documented the biological effects of related compounds:

Antibacterial Activity Study
A study focusing on indanone derivatives revealed promising results against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives exhibited MIC values lower than those of standard antibiotics such as ciprofloxacin, highlighting their potential as alternative therapeutic agents.

Antifungal Activity Investigation
Another investigation demonstrated that related compounds displayed significant antifungal activity against Candida albicans. These compounds outperformed traditional antifungals in efficacy, suggesting that this compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds and modifying the structure of target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of bromine and alkoxy groups significantly influence reactivity and applications. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one Br (5), OEt (6) 257.10 g/mol Potential intermediate for drug design
5-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one Br (5), OMe (4) 229.07 g/mol Lower lipophilicity vs. ethoxy analog
7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one Br (7), OMe (6) 229.07 g/mol Altered steric hindrance for cyclization
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one Cl (5), OMe (6) 200.65 g/mol EGFR inhibition in NSCLC therapy
  • Bromine vs. Chlorine : Bromine's larger atomic radius enhances halogen bonding and polarizability, improving binding affinity in biological targets (e.g., kinase inhibitors) compared to chlorine .
  • Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (logP ~1.5–2.0), enhancing membrane permeability in drug candidates, whereas methoxy groups offer better metabolic stability .

Key Research Findings

  • Substituent Positioning : Bromine at position 5 and ethoxy at position 6 optimize steric and electronic profiles for drug-likeness, balancing reactivity and stability .
  • Synthetic Challenges : Ethoxy groups may complicate regioselective bromination due to steric hindrance, necessitating optimized catalysts (e.g., Lewis acids) .
  • Biological Relevance: Bromo-indenones show promise as kinase inhibitors, with structural flexibility enabling scaffold hopping in medicinal chemistry .

Biological Activity

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol. The compound features a bromine atom and an ethoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions that modify target molecules. This mechanism is crucial for its potential therapeutic applications in oncology and other fields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the indanone scaffold, including this compound. For instance, derivatives exhibiting anti-tubulin polymerization activities have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-oneBreast Cancer (MDA-MB-231)52 ± 7.4Anti-tubulin polymerization
5-Bromo-6-ethoxy derivativeColorectal Cancer (HCT116)>100Potential anti-proliferative activity

In a comparative study, compounds derived from the indanone structure demonstrated varying degrees of cytotoxicity against colorectal cancer cells, with some showing selective inhibition of cell proliferation .

Other Biological Activities

Beyond anticancer properties, 5-Bromo-6-ethoxy derivatives have been investigated for their antimicrobial and antiviral activities. In particular:

Activity TypeCompoundIC50 (μM)
Antiviral (against HCV NS5B)5-Bromo derivative>100
Antimicrobial (against various pathogens)Ethoxy derivativesVariable

These findings suggest that the compound may possess broader pharmacological potential beyond oncology .

Study 1: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of indanone derivatives, researchers found that modifications at the 6-position significantly influenced anticancer activity. The presence of the ethoxy group was linked to enhanced interaction with tubulin, leading to effective microtubule destabilization in cancer cells .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that the substitution pattern on the indanone scaffold plays a critical role in determining biological activity. Compounds with both bromine and ethoxy groups exhibited superior efficacy compared to those lacking these functionalities .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one?

  • Methodological Answer : The compound can be synthesized via functionalization of the indenone core. For example, bromination and ethoxylation can be achieved using electrophilic substitution reactions. A reported method involves starting with 2,3-dihydro-1H-inden-1-one derivatives, where bromination is performed with N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0°C), followed by ethoxylation using sodium ethoxide or ethanol with a suitable catalyst . Yield optimization (e.g., 68% in a carboxylation reaction) requires precise stoichiometry and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the aromatic proton environments (e.g., deshielded protons near the bromo and ethoxy groups) and dihydro-indenone backbone protons (e.g., methylene groups at δ ~2.5–3.5 ppm).
  • 13C NMR : Carbonyl (C=O) peaks appear at ~200 ppm, while brominated and ethoxylated carbons show distinct shifts due to electronegativity effects.
  • HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula. For example, a related indenone derivative showed a calculated mass of 231.1016 vs. observed 231.1017, validating purity .
    Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) predict frontier molecular orbitals (HOMO-LUMO gaps), chemical hardness/softness, and electrophilicity indices. These properties guide reactivity assessments—e.g., identifying nucleophilic/electrophilic sites for further functionalization. For a structurally similar compound, Mulliken charges revealed electron-deficient regions near the carbonyl group, directing substitution reactions . Molecular electrostatic potential (MEP) maps can visualize charge distribution for synthetic planning .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for refinement to resolve ambiguities in bond lengths/angles. For example, SHELXL refines high-resolution data to confirm the dihydro-indenone backbone geometry .
  • Data Cross-Validation : Compare experimental NMR/IR spectra with computational results (e.g., simulated IR peaks at 1746 cm⁻¹ for carbonyl groups ). Discrepancies may arise from solvent effects or crystal packing, requiring iterative refinement .

Q. What strategies mitigate side reactions during scale-up synthesis of ethoxylated indenone derivatives?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates (e.g., enol tautomers) that may lead to byproducts .
  • Catalyst Optimization : Transition-metal catalysts (e.g., CuI in PEG-400/DMF mixtures) improve selectivity for ethoxylation, as seen in analogous indole syntheses .
  • Purification : Flash chromatography with gradients (e.g., pentane:ethyl acetate = 3:2) separates esters or oxidized byproducts .

Experimental Design & Data Analysis

Q. How to design a study evaluating the biological activity of this compound against microbial targets?

  • Methodological Answer :
  • Assay Selection : Use microdilution assays (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For antifungal activity, test against C. albicans .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls (DMSO) to validate results.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends using ANOVA or regression models .

Q. What computational and experimental approaches validate the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • DFT Simulations : Calculate activation energies for hydrolysis pathways (e.g., cleavage of the ethoxy group under acidic conditions) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

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